N-cyclohexyl-4-(6-(4-ethoxyphenyl)pyridazin-3-yl)piperazine-1-carboxamide
Description
N-cyclohexyl-4-(6-(4-ethoxyphenyl)pyridazin-3-yl)piperazine-1-carboxamide is a piperazine-carboxamide derivative featuring a pyridazine core substituted with a 4-ethoxyphenyl group and a cyclohexyl carboxamide moiety. The piperazine-carboxamide scaffold is common in medicinal chemistry due to its versatility in interacting with biological targets .
Properties
IUPAC Name |
N-cyclohexyl-4-[6-(4-ethoxyphenyl)pyridazin-3-yl]piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N5O2/c1-2-30-20-10-8-18(9-11-20)21-12-13-22(26-25-21)27-14-16-28(17-15-27)23(29)24-19-6-4-3-5-7-19/h8-13,19H,2-7,14-17H2,1H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMVHFKJFLSVMJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)NC4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-4-(6-(4-ethoxyphenyl)pyridazin-3-yl)piperazine-1-carboxamide typically involves multiple steps, starting with the preparation of the piperazine and pyridazine intermediates. . The reaction conditions often require the use of strong bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions can enhance yield and purity. Industrial methods may also incorporate green chemistry principles to minimize waste and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-4-(6-(4-ethoxyphenyl)pyridazin-3-yl)piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The ethoxyphenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
N-cyclohexyl-4-(6-(4-ethoxyphenyl)pyridazin-3-yl)piperazine-1-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-tubercular activity and potential use in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cyclohexyl-4-(6-(4-ethoxyphenyl)pyridazin-3-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets. In the context of its anti-tubercular activity, it is believed to inhibit the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall . This inhibition disrupts cell wall integrity, leading to the death of the bacteria. The compound may also interact with other enzymes and receptors, modulating their activity and affecting various biological pathways .
Comparison with Similar Compounds
Structural Analogues with Pyridazine/Piperazine-Carboxamide Scaffolds
PKM-833 [(R)-N-(pyridazin-3-yl)-4-(7-(trifluoromethyl)chroman-4-yl)piperazine-1-carboxamide]
- Key Features :
- Pyridazin-3-yl group linked to a piperazine-carboxamide core.
- Substituted with a trifluoromethyl chroman moiety.
- Pharmacological Profile :
- Comparison: The target compound replaces the trifluoromethyl chroman with a cyclohexyl-4-ethoxyphenyl group, which may alter selectivity and pharmacokinetics.
N-(4-ethoxyphenyl)-4-([1,3]thiazolo[5,4-b]pyridin-2-yl)piperazine-1-carboxamide ()
- Key Features :
- Thiazolo-pyridin heterocycle instead of pyridazine.
- 4-ethoxyphenyl substituent retained.
- ).
- Comparison :
- The thiazolo-pyridin system may confer different electronic properties compared to pyridazine, influencing target binding. The 4-ethoxyphenyl group is shared, suggesting a role in modulating solubility or receptor interactions.
Piperazine-Carboxamide Derivatives with Varied Substituents
N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide ()
- Key Features :
Quinazolinone-Piperazine Derivatives (A1–A6, )
- Key Features :
- 4-Oxo-3,4-dihydroquinazolin-2-ylmethyl substituent.
- Varied aryl groups (fluoro, chloro) on the carboxamide.
- Physical Properties :
- Comparison: The target compound’s pyridazine-4-ethoxyphenyl system may offer better metabolic stability than the quinazolinone core. The cyclohexyl group could improve lipophilicity relative to aryl substituents in A1–A4.
Heterocyclic Variants with Piperazine-Carboxamide Linkers
N-Phenyl-4-(3-phenyl-1,2,4-thiadiazol-5-yl)piperazine-1-carboxamide ()
- Key Features :
- Comparison :
- Thiadiazole’s electron-withdrawing nature may reduce basicity compared to pyridazine, altering binding to targets like FAAH or inflammatory mediators.
Benzo[b][1,4]oxazin Derivatives (Compounds 28, 29a/b, )
- Key Features: Benzooxazin-propanoyl-piperazine-carboxamide hybrids. Substituted with pyridin-3-yl or phenethyl groups.
- Spectral Data :
- Comparison :
- The benzooxazin moiety introduces a fused aromatic system, which may enhance rigidity and affinity for planar binding pockets compared to the pyridazine ring.
Biological Activity
N-cyclohexyl-4-(6-(4-ethoxyphenyl)pyridazin-3-yl)piperazine-1-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C23H30N4O
- Molecular Weight : 394.52 g/mol
- CAS Number : [to be determined]
This compound exhibits several biological activities, primarily through interactions with various receptors and enzymes:
- Cholinesterase Inhibition : The compound has been evaluated for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in the treatment of neurodegenerative diseases such as Alzheimer's disease. Preliminary studies indicate that it may exhibit moderate to strong inhibitory activity against these enzymes, potentially enhancing cholinergic transmission in the brain.
- Antimicrobial Activity : There is emerging evidence suggesting that compounds with similar structures possess antimicrobial properties. While specific data on this compound is limited, related piperazine derivatives have shown efficacy against various bacterial strains.
- Anticancer Potential : Some derivatives of piperazine have demonstrated anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest. The specific effects of this compound on cancer cell lines require further investigation.
Biological Activity Data
Case Studies
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
